Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) is a cyclic peptide that consists of six amino acids: arginine, glycine, aspartic acid, D-tyrosine, and lysine. This compound is known for its biological activity, particularly in the context of cell adhesion and cancer research. It contains the RGD (arginine-glycine-aspartic acid) motif, which plays a critical role in mediating cell interactions with the extracellular matrix and is significant in tumor biology. The compound has a molecular formula of C27H41N9O8 and a molecular weight of approximately 619.68 g/mol .
Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) is classified as a cyclic peptide, which enhances its stability and bioactivity compared to linear peptides. It is derived from natural peptides and synthesized for various biomedical applications . The compound is commercially available from multiple suppliers, indicating its relevance in research and therapeutic contexts.
The synthesis of Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) predominantly employs Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps involved in this synthesis include:
The synthesis can be optimized by adjusting reaction conditions such as temperature, pH, and the concentration of reagents to enhance yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to characterize the synthesized product .
Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) can undergo various chemical reactions:
Common reagents used for these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction. These reactions can be utilized to enhance the functionality of the peptide for specific applications, such as imaging or targeting .
Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) exerts its biological effects primarily through its interaction with integrins on cell surfaces. The RGD motif facilitates binding to integrins, promoting cell adhesion, migration, and proliferation. This mechanism is crucial in cancer progression as it influences tumor growth and metastasis .
Relevant data from suppliers indicate that the compound maintains high purity levels (>97%) when synthesized properly .
Cyclo(-Arg-Gly-Asp-D-Tyr-Lys) has several promising applications in scientific research:
The synthesis of cyclo(-Arg-Gly-Asp-D-Tyr-Lys) (c(RGDyK)) employs Fmoc/tBu-based SPPS on resins like Wang or Rink amide. Linear precursor assembly requires meticulous coupling activation to minimize epimerization. Gly and D-Tyr residues are strategically positioned to reduce steric hindrance during cyclization. After chain elongation, the peptide is cleaved using TFA cocktails (95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) while preserving side-chain protections. Head-to-tail cyclization occurs in dilute solutions (0.1 mM) to prevent oligomerization, using pyBOP/HOBt/DIEA (4:4:9 molar ratio) for 24–48 hours. The D-tyrosine configuration enhances metabolic stability by resisting endogenous proteases, while the Lys ε-amino group serves as a conjugation handle [3] [9].
Table 1: SPPS Parameters for c(RGDyK)
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Resin Loading | Rink amide MBHA resin (0.6 mmol/g) | Anchors C-terminal Lys |
| Coupling | HBTU/HOBt/DIEA (3×45 min) | Activates amino acid addition |
| Fmoc Deprotection | 20% piperidine/DMF (2×10 min) | Removes N-terminal protection |
| Cyclization | PyBOP (4 eq), DIEA (8 eq), DMF, 48 h | Forms backbone ring structure |
| Global Deprotection | TFA:TIS:H₂O (95:2.5:2.5 v/v) | Cleaves peptide and removes side-chain groups |
NHS Ester Chemistry: The ε-amino group of Lys in c(RGDyK) readily reacts with NHS esters (e.g., Cy5.5-NHS). Conjugation at pH 8.5 (0.1 M sodium bicarbonate buffer) yields 70–75% product after HPLC purification. This approach facilitates near-infrared (NIR) probes like RGD-Cy5.5 for tumor imaging [1].
Radioiodination: Sodium hypochlorite oxidizes Na⁺¹²⁵I⁻ to electrophilic iodine species, enabling D-Tyr labeling. At a 5:1:1 molar ratio (c(RGDyK):NaI:NaOCl), mono-iodinated c(RGDyK) dominates (88% yield). Free iodide is removed using C18 Sep-Pak cartridges, with radiochemical purity >95% confirmed by radio-HPLC [2].
Click Chemistry: Azide-functionalized derivatives (e.g., cyclo[RGDfK(azide)]) enable copper-catalyzed alkyne-azide cycloaddition (CuAAC). This permits linkage to alkynyl-bearing fluorophores or nanoparticles without compromising αvβ3 affinity [5] [7].
Table 2: Conjugation Strategies for c(RGDyK) Derivatives
| Method | Conditions | Product Purity/Yield |
|---|---|---|
| NHS Ester | pH 8.5, 4°C, 2 h | 70–75%, HPLC-purified |
| Radioiodination | NaOCl oxidant, 2 min, RT | 88% mono-iodinated |
| CuAAC Reaction | CuSO₄/sodium ascorbate, 37°C, 1 h | >95% (LC-MS) |
D-Tyrosine Configuration: Substituting L-Tyr with D-Tyr reduces enzymatic degradation, extending plasma half-life. The IC₅₀ for αvβ3 binding remains 20–40 nM, comparable to native ligands [1] [9].
Glycosylation/Fluorination:
Lysine Side Chain Engineering: Converting Lys to azidolysine enables bioorthogonal reactions. Alternatively, PEG spacers inserted between Lys and fluorophores reduce steric interference, boosting tumor-to-background ratios in imaging [5] [7].
Table 3: Impact of Structural Modifications
| Modification | Functional Role | αvβ3 Affinity (IC₅₀) |
|---|---|---|
| D-Tyr (native) | Protease resistance | 20–40 nM |
| Asp-β-Glucose | Solubility enhancement | ∼60 nM |
| D-Phe(m-F) | Increased lipophilicity | 35 nM |
| Lys(PEG₄-Cy5.5) | Reduced steric hindrance | 42 nM |
HPLC Purification: Crude c(RGDyK) is purified using semi-preparative C18 columns with 0.1% TFA/acetonitrile gradients. TFA removal (via ion-exchange or lyophilization at pH 7) is critical to prevent in vitro artifacts, as residual TFA alters cell growth at >10 nM concentrations [3].
Mass Spectrometry: MALDI-TOF MS confirms molecular identity ([M+H]⁺ m/z 619.7). Deviations >0.1 Da necessitate re-purification. For conjugates like RGD-Cy5.5, observed m/z 1518.4 matches theoretical m/z 1518.7 [1] [2].
Bioactivity Validation:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2